3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline
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Overview
Description
3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core linked to an aniline moiety via a methoxy group. This compound is part of a broader class of imidazo[1,2-a]pyridines, which are known for their diverse applications in organic synthesis and pharmaceutical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is efficient and yields the desired product in good quantities. Another method involves the use of α-bromoketones and 2-aminopyridine under different reaction conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by metal-free oxidation agents.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Commonly occurs at the aniline moiety, where halogenation or nitration can be performed.
Common Reagents and Conditions
Oxidation: Metal-free oxidation agents such as iodine and tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of imidazo[1,2-a]pyridine derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its bioactive properties . The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-{Imidazo[1,2-A]pyridin-2-ylmethoxy}aniline stands out due to its unique structure that combines the imidazo[1,2-a]pyridine core with an aniline moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H13N3O |
---|---|
Molecular Weight |
239.27 g/mol |
IUPAC Name |
3-(imidazo[1,2-a]pyridin-2-ylmethoxy)aniline |
InChI |
InChI=1S/C14H13N3O/c15-11-4-3-5-13(8-11)18-10-12-9-17-7-2-1-6-14(17)16-12/h1-9H,10,15H2 |
InChI Key |
FQVPTCFDLRKULA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=CC(=C3)N |
Origin of Product |
United States |
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